5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt

Description

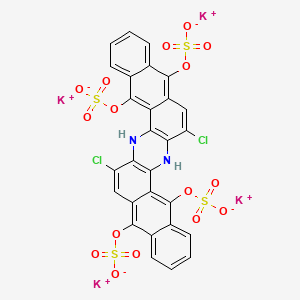

This compound (CAS 54077-86-0) is a complex polycyclic aromatic heterocycle with an anthrazine core substituted with hydroxyl, chlorine, and sulfate ester groups. Its molecular formula is C28H16Cl2N2O16S4·4K, and it features a fully conjugated aromatic system modified by four sulfate esters and tetrapotassium counterions . The chlorine substituents at positions 7 and 16 enhance its electrophilicity, while the sulfate esters improve water solubility, making it suitable for applications requiring ionic stability in aqueous environments.

Properties

CAS No. |

54077-86-0 |

|---|---|

Molecular Formula |

C28H12Cl2K4N2O16S4 |

Molecular Weight |

988.0 g/mol |

IUPAC Name |

tetrapotassium;(15,30-dichloro-5,20,27-trisulfonatooxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4,6,8,10,12,14,19,21,23,25,27,29-tetradecaen-12-yl) sulfate |

InChI |

InChI=1S/C28H16Cl2N2O16S4.4K/c29-17-9-15-19(27(47-51(39,40)41)13-7-3-1-5-11(13)25(15)45-49(33,34)35)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(46-50(36,37)38)12-6-2-4-8-14(12)28(20)48-52(42,43)44;;;;/h1-10,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |

InChI Key |

XRXUZVMKPYEWDV-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C4=C(C3=C2OS(=O)(=O)[O-])NC5=C(N4)C6=C(C7=CC=CC=C7C(=C6C=C5Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl)OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt involves multiple steps. The starting materials typically include anthraquinone derivatives, which undergo chlorination and subsequent hydroxylation to introduce the necessary functional groups. The final step involves the esterification of hydroxyl groups with sulfuric acid, followed by neutralization with potassium hydroxide to form the tetrapotassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, dihydro compounds, and substituted anthrazinetetrols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. Its sulfate ester groups allow it to interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Reactivity and Stability

- Electrophilic Reactivity: The chlorine atoms in the target compound and its analogues (e.g., 130-20-1) enhance electrophilic substitution reactivity, particularly at positions adjacent to electron-withdrawing groups. This contrasts with amino-substituted derivatives (e.g., CAS 73019-12-2), where -NH2 groups direct nucleophilic attacks .

- Sulfate Ester Stability : The tetrapotassium sulfate esters in the target compound confer superior aqueous stability compared to sodium salts (e.g., Vat Blue 6), as potassium ions reduce hygroscopicity .

Functional Group Impact

- Hydroxyl vs. Ketone Groups : The hydroxyl groups in the target compound enable hydrogen bonding, increasing crystallinity, while ketones in 130-20-1 promote π-stacking interactions critical for dye applications .

- Sulfate Esters: These groups in the target compound and Vat Blue 6 enhance solubility but reduce thermal stability compared to non-ionic analogues (e.g., 8,17-diamino derivative) .

Biological Activity

Chemical Structure

The compound is characterized by its anthrazinetetrol backbone with dichloro substitutions and a tetrakis(hydrogen sulfate) ester group. The molecular formula and other relevant properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄Cl₂K₄O₈S₄ |

| Molecular Weight | 564.40 g/mol |

| CAS Number | Not available |

Physical Properties

- Solubility : The compound is expected to be soluble in polar solvents due to the presence of sulfate groups.

- Stability : The stability of the compound under physiological conditions is yet to be fully characterized.

The biological activity of 5,9,14,18-Anthrazinetetrol is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or interacting with their cofactors.

- Cellular Uptake : Its solubility in aqueous environments suggests potential cellular uptake mechanisms which could facilitate its bioactivity.

Research Findings

Recent studies have explored the bioactivity of various anthraquinone derivatives, which share structural similarities with this compound. The following table summarizes key findings from relevant literature:

Case Studies

- Anticancer Activity : A study conducted on various anthraquinone derivatives found that compounds similar to 5,9,14,18-Anthrazinetetrol exhibited notable cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : In vitro assays indicated that the compound could inhibit aromatase activity effectively, suggesting its potential use in breast cancer therapy as an aromatase inhibitor.

- Antimicrobial Effects : Preliminary tests showed that the compound had antimicrobial properties against Gram-positive bacteria, indicating its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.